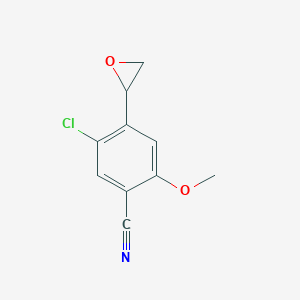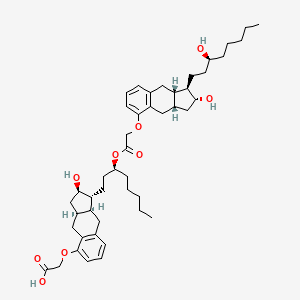
Treprostinil-3'-yl Treprostinilate Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treprostinil-3’-yl Treprostinilate Ester is a derivative of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH). This compound is designed to provide sustained release of treprostinil, potentially enabling more efficient and prolonged therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-3’-yl Treprostinilate Ester involves multiple steps, including key reactions such as Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are performed in continuous flow reactors to improve yields and selectivity
Industrial Production Methods: Industrial production of Treprostinil-3’-yl Treprostinilate Ester involves scaling up the synthetic routes using plug flow reactors. This method ensures consistent quality and high yield of the compound, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Treprostinil-3’-yl Treprostinilate Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Treprostinil-3’-yl Treprostinilate Ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Utilized in the development of sustained-release drug formulations and transdermal delivery systems.
Mecanismo De Acción
Treprostinil-3’-yl Treprostinilate Ester exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds. It acts as an anti-thrombotic agent and a potent vasodilator, reducing pulmonary artery pressure and improving systemic oxygen transport. The compound targets prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways, which ultimately result in vasodilation and inhibition of platelet aggregation .
Comparación Con Compuestos Similares
Treprostinil Sodium: Used for intravenous and subcutaneous administration.
Treprostinil Diolamine: Available for oral administration.
Treprostinil Palmitil: Formulated for inhaled administration.
Uniqueness: Treprostinil-3’-yl Treprostinilate Ester is unique due to its sustained-release properties, which allow for prolonged therapeutic effects compared to other treprostinil formulations. This makes it a promising candidate for developing long-acting treatments for pulmonary arterial hypertension and other related conditions .
Propiedades
Fórmula molecular |
C46H66O9 |
|---|---|
Peso molecular |
763.0 g/mol |
Nombre IUPAC |
2-[[(1R,2R,3aS,9aS)-1-[(3S)-3-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxyoctyl]-2-hydroxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-30-12-10-16-44(40(30)24-31(37)25-41(35)48)54-28-46(52)55-34(14-8-6-4-2)18-20-36-38-22-29-11-9-15-43(53-27-45(50)51)39(29)23-32(38)26-42(36)49/h9-12,15-16,31-38,41-42,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1 |
Clave InChI |
LILCMHRRAUOLQM-FOIJVJNNSA-N |
SMILES isomérico |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H](CCCCC)CC[C@H]4[C@@H](C[C@H]5[C@@H]4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC(CCCCC)CCC4C(CC5C4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



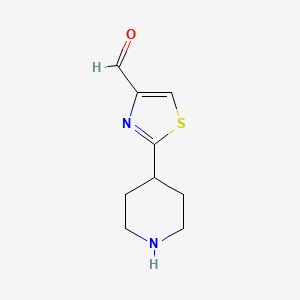
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
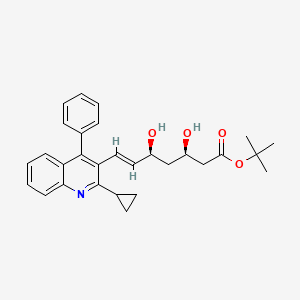
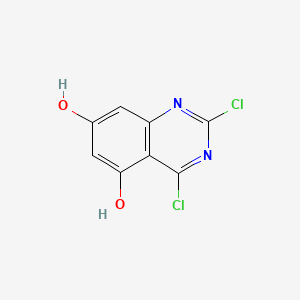
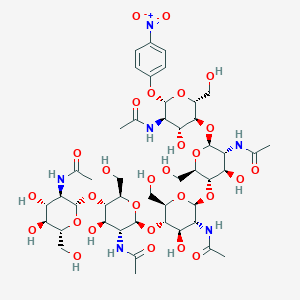
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)



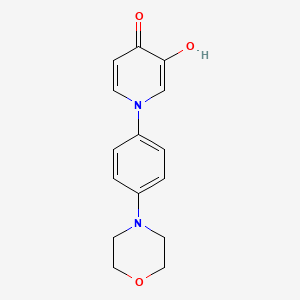
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)

